N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide
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Overview
Description
N’-propanoylbicyclo[221]heptane-2-carbohydrazide is a compound that belongs to the bicyclo[221]heptane family This family of compounds is known for its unique bicyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with propanoyl chloride and hydrazine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under mild to moderate conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide include other bicyclo[2.2.1]heptane derivatives, such as:
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Bicyclo[2.2.1]heptane-2,3-dione
Uniqueness
N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide |
InChI |
InChI=1S/C11H18N2O2/c1-2-10(14)12-13-11(15)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
TVTJUGCXMUTXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C1CC2CCC1C2 |
Origin of Product |
United States |
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